4-Oxo Etodolac
Overview
Description
4-Oxo Etodolac is a metabolite of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis . The compound is characterized by its molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol . As a metabolite, this compound retains some of the pharmacological properties of its parent compound, Etodolac, but also exhibits unique characteristics that make it a subject of scientific interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo Etodolac typically involves the oxidation of Etodolac. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the 4-position of the Etodolac molecule . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained between 0°C and 25°C to ensure the selective oxidation of the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo Etodolac undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The oxo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted analogs, and further oxidized compounds .
Scientific Research Applications
4-Oxo Etodolac has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods and the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of 4-Oxo Etodolac is similar to that of its parent compound, Etodolac. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in mediating inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Etodolac: The parent compound, known for its anti-inflammatory and analgesic properties.
Ibuprofen: Another NSAID with similar anti-inflammatory effects but different chemical structure.
Naproxen: A widely used NSAID with a longer half-life compared to Etodolac.
Comparison: 4-Oxo Etodolac is unique in that it is a metabolite of Etodolac and retains some of its pharmacological properties while also exhibiting distinct characteristics. Unlike Ibuprofen and Naproxen, which are primarily used in their original forms, this compound is studied mainly for its potential as an intermediate in the synthesis of new compounds and its unique biological activities .
Properties
IUPAC Name |
2-(1,8-diethyl-4-oxo-9H-pyrano[3,4-b]indol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-10-6-5-7-11-14-12(19)9-22-17(4-2,8-13(20)21)16(14)18-15(10)11/h5-7,18H,3-4,8-9H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWLARFJUBQIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460650 | |
Record name | 4-Oxo Etodolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111478-86-5 | |
Record name | 4-Oxo Etodolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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